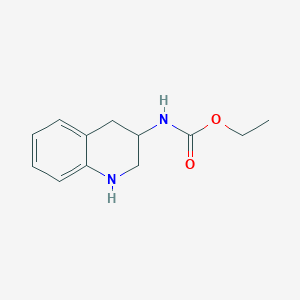
Ethyl 3-(3-thienyl)-4-nitrobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(3-thienyl)-4-nitrobutanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-thienyl)-4-nitrobutanoate typically involves the condensation of thiophene derivatives with nitroalkanes under specific conditions. One common method includes the reaction of thiophene-3-carboxaldehyde with nitroethane in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: Ethyl 3-(3-thienyl)-4-nitrobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: from reduction of the nitro group.
Carboxylic acids: from hydrolysis of the ester group.
Halogenated thiophenes: from electrophilic substitution reactions.
科学的研究の応用
Ethyl 3-(3-thienyl)-4-nitrobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of Ethyl 3-(3-thienyl)-4-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
- Ethyl 2-(4-nitrophenyl)butanoate
- Thiophene-3-carboxaldehyde
- 3-Nitrothiophene
Comparison: Ethyl 3-(3-thienyl)-4-nitrobutanoate is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
ethyl 4-nitro-3-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C10H13NO4S/c1-2-15-10(12)5-9(6-11(13)14)8-3-4-16-7-8/h3-4,7,9H,2,5-6H2,1H3 |
InChIキー |
ZUSSQACKXMCGFT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C1=CSC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
![7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8545144.png)
![5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8545149.png)

![3-[6-(4-Fluorophenyl)pyridin-3-yl]propan-1-ol](/img/structure/B8545161.png)

![8-[2-(Hydroxymethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8545171.png)


